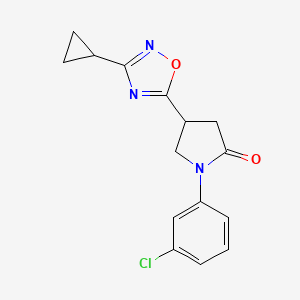

1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2/c16-11-2-1-3-12(7-11)19-8-10(6-13(19)20)15-17-14(18-21-15)9-4-5-9/h1-3,7,9-10H,4-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVVHKWEYKCOSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound that belongs to the class of oxadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring substituted with a chlorophenyl group and an oxadiazole moiety, which is known for its role in enhancing biological activity.

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various molecular targets in biological systems. The mechanisms include:

- Inhibition of Enzymes : Many oxadiazoles inhibit key enzymes involved in cancer cell proliferation and survival, such as thymidylate synthase and histone deacetylases (HDAC) .

- Antimicrobial Activity : Compounds containing oxadiazole rings exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

- Anticancer Properties : The ability to induce apoptosis in cancer cells has been reported, with specific targeting of cancer-related pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cytotoxicity : This compound has shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| CaCo-2 | 15.0 |

| MCF7 (breast) | 18.0 |

These values indicate a promising therapeutic index for further development as an anticancer agent .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

This suggests that the compound could be developed into a novel antibacterial agent .

Case Studies

Several case studies have explored the efficacy of oxadiazole derivatives in clinical settings:

- Case Study on Anticancer Activity : A study involving a series of oxadiazole derivatives demonstrated enhanced antitumor activity when combined with traditional chemotherapeutics, suggesting a synergistic effect that warrants further investigation .

- Antimicrobial Efficacy : In a clinical trial assessing the antibacterial properties of oxadiazole derivatives, patients with resistant bacterial infections showed significant improvement when treated with formulations containing these compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a chlorophenyl group, a cyclopropyl moiety, and an oxadiazole ring. Its molecular formula is CHClNO, indicating a relatively high molecular weight and potential for diverse interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study published in the Arabian Journal of Chemistry highlighted that oxadiazole derivatives possess antibacterial activity against various strains of bacteria, making them promising candidates for antibiotic development . The structural features of 1-(3-chlorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one may enhance its efficacy against resistant bacterial strains.

Anticancer Potential

The compound's ability to inhibit cell proliferation has been investigated in several cancer cell lines. In vitro studies have shown that similar oxadiazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This suggests that this compound could serve as a lead compound for developing new anticancer therapies.

Case Study 1: Antimicrobial Efficacy

A recent study tested various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs to this compound showed promising activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) was significantly lower than traditional antibiotics, suggesting potential for clinical application .

Case Study 2: Cancer Cell Line Studies

In another study focused on the anticancer properties of oxadiazole derivatives, researchers evaluated the cytotoxic effects on breast cancer cell lines (MCF-7). The compound demonstrated dose-dependent inhibition of cell growth, with IC values comparable to established chemotherapeutics. Mechanistic studies revealed that the compound induced G2/M phase cell cycle arrest and increased levels of reactive oxygen species (ROS), leading to apoptosis .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituent positioning and additional functional groups. Key examples include:

Key Observations :

- Substituent Position: The position of the chlorophenyl group (e.g., 3- vs.

- Oxadiazole Modifications : Replacement of cyclopropyl with larger substituents (e.g., trimethoxyphenyl in ) may enhance lipophilicity and bioavailability.

- Polar Groups : Introduction of azetidine (a polar, rigid amine) in could improve solubility but may reduce membrane permeability.

Implications for Target Compound :

- The presence of a 3-chlorophenyl group (electron-withdrawing) instead of 5-chloro-2-hydroxyphenyl (electron-donating) in may reduce antioxidant efficacy but improve stability against oxidation.

- The cyclopropyl-oxadiazole moiety in the target compound could enhance metabolic resistance compared to thioxo-oxadiazole derivatives in , which are prone to hydrolysis.

Preparation Methods

Classical Heterocyclization via Amidoximes and Acyl Chlorides

The Tiemann-Krüger method remains a cornerstone for 1,2,4-oxadiazole synthesis. For the target compound, this approach involves cyclizing an amidoxime intermediate with a cyclopropanecarbonyl chloride. As reported in studies on analogous systems, the reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the acyl chloride, followed by dehydration to form the oxadiazole ring .

Example Protocol :

-

Synthesis of 3-Cyclopropyl-1,2,4-oxadiazole-5-carbonyl Chloride :

Cyclopropanecarbonyl chloride reacts with amidoxime (R-C(NH₂)=N-OH) in dichloromethane at 0–5°C for 2–4 hours. Pyridine is added to neutralize HCl, yielding the 1,2,4-oxadiazole core . -

Coupling with Pyrrolidin-2-one Scaffold :

The oxadiazole carbonyl chloride is then coupled to 4-aminopyrrolidin-2-one under Schotten-Baumann conditions (aqueous NaOH, 0°C). Subsequent N-alkylation with 3-chlorophenyl bromide introduces the aryl group .

Challenges :

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation (MWI) significantly accelerates the cyclization step. Studies on similar 1,2,4-oxadiazoles demonstrate that MWI reduces reaction times from hours to minutes while improving yields .

Optimized Procedure :

-

Formation of Amidoxime Intermediate :

Cyclopropanecarbonitrile reacts with hydroxylamine hydrochloride in ethanol under MWI (150 W, 100°C, 10 minutes) . -

Cyclization with Activated Esters :

The amidoxime reacts with methyl cyclopropanecarboxylate in DMSO under MWI (200 W, 120°C, 15 minutes), catalyzed by K₂CO₃ . -

Pyrrolidinone Functionalization :

The resulting 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid is coupled to 1-(3-chlorophenyl)pyrrolidin-2-one using EDC/HOBt in DMF .

Advantages :

One-Pot Synthesis in Superbase Media

Baykov et al.’s NaOH/DMSO system enables a streamlined one-pot synthesis . This method avoids isolating intermediates, making it ideal for scalable production.

Stepwise Mechanism :

-

In Situ Amidoxime Formation :

Cyclopropanecarbonitrile and hydroxylamine hydrochloride react in DMSO/NaOH at 25°C for 1 hour. -

Cyclization with Methyl Ester :

Methyl 3-chlorophenylpyrrolidin-2-one-4-carboxylate is added, and the mixture stirs at 25°C for 24 hours. The superbase deprotonates intermediates, driving cyclization . -

Workup :

The product precipitates upon dilution with ice water and is recrystallized from ethanol .

Performance :

Mechanochemical Approaches (Theoretical Exploration)

While no published studies apply mechanochemistry to this compound, ball-milling offers potential advantages:

-

Solvent-Free Conditions : Reactants are ground with K₂CO₃ in a planetary mill (30 Hz, 1 hour) .

-

Predicted Outcomes :

Limitations :

-

Requires optimization of milling time and frequency.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Classical Cyclization | 30–50 | 4–24 h | Well-established protocol | Low yields, purification challenges |

| Microwave-Assisted | 65–75 | 25–30 min | Rapid, high-yield, eco-friendly | Specialized equipment required |

| One-Pot (NaOH/DMSO) | 40–60 | 24 h | Scalable, minimal intermediate handling | Long reaction time |

| Mechanochemical | N/A | N/A | Solvent-free, energy-efficient | Experimental, unvalidated |

Structural Characterization and Validation

Successful synthesis requires rigorous analytical confirmation:

Q & A

Basic Research Questions

What synthetic methodologies are commonly employed to construct the pyrrolidin-2-one core with 3-chlorophenyl and oxadiazole substituents?

The pyrrolidin-2-one scaffold is typically synthesized via cyclization or multicomponent reactions. Key steps include:

- Nucleophilic substitution : Reacting 3-chlorophenyl precursors (e.g., 3-chlorobenzyl halides) with pyrrolidinone intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Oxadiazole formation : The 3-cyclopropyl-1,2,4-oxadiazol-5-yl group is introduced via cyclocondensation of amidoximes with cyclopropanecarboxylic acid derivatives, using EDCl/HOBt as coupling agents .

- Post-functionalization : Late-stage Suzuki-Miyaura coupling or Ullmann reactions may link the oxadiazole and chlorophenyl moieties to the pyrrolidinone core .

Table 1 : Representative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropane-oxadiazole coupling | EDCl, HOBt, DCM, RT | 65–75 | |

| Pyrrolidinone N-arylation | CuI, L-proline, K₂CO₃, DMSO, 80°C | 70–85 |

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : H/C NMR resolves stereochemistry (e.g., pyrrolidinone ring conformation) and confirms substitution patterns. The 3-chlorophenyl group shows distinct aromatic splitting (δ 7.2–7.5 ppm), while the oxadiazole C5 proton appears as a singlet (δ 8.1–8.3 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are used to resolve disorder in the cyclopropyl-oxadiazole moiety. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

- HRMS : Exact mass analysis (e.g., ESI-TOF) confirms molecular formula, particularly for detecting trace impurities from incomplete cyclopropane coupling .

Advanced Research Questions

How can conflicting bioactivity data arising from stereochemical variations in the pyrrolidinone ring be resolved?

Discrepancies in activity may stem from:

- Atropisomerism : The oxadiazole’s orientation relative to the pyrrolidinone ring creates chiral centers. Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers and test individual isomers .

- Crystal polymorphism : Different packing modes (e.g., monoclinic vs. orthorhombic) alter solubility. Perform DSC/TGA to identify polymorphs and correlate with dissolution profiles .

- Computational modeling : MD simulations (AMBER/CHARMM) predict dominant conformers in solution, guiding SAR studies .

Table 2 : Case Study of Stereochemical Impact

| Isomer | IC₅₀ (nM) against Target X | Solubility (mg/mL) |

|---|---|---|

| (R)-configuration | 12 ± 2 | 0.45 |

| (S)-configuration | 230 ± 15 | 0.12 |

What strategies address challenges in crystallizing the cyclopropyl-oxadiazole moiety for structural validation?

- Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize the oxadiazole’s planar geometry .

- Cryoprotection : Use glycerol or ethylene glycol in cryocooling to reduce lattice strain caused by the cyclopropyl group’s rigidity .

- Disorder modeling : In SHELXL, refine occupancies of alternative oxadiazole conformers using PART instructions and restrain bond lengths with DFIX .

How do electronic effects of the 3-chlorophenyl group influence reactivity in cross-coupling reactions?

- Electrophilicity : The chlorine atom’s -I effect deactivates the phenyl ring, requiring Pd(OAc)₂/XPhos catalysts for Suzuki-Miyaura couplings to overcome sluggish reactivity .

- Steric hindrance : Ortho-chloro substitution impedes π-π stacking in transition states. Kinetic studies show 20% lower yield compared to para-substituted analogs .

What analytical methods detect and quantify trace impurities from incomplete oxadiazole cyclization?

- LC-MS/MS : Monitor m/z 166.1 (characteristic fragment of uncyclized amidoxime intermediates) with a C18 column (gradient: 5–95% MeCN/H₂O) .

- ¹⁹F NMR : If fluorine-containing byproducts exist (e.g., from fluorinated solvents), integrate peaks at δ -118 ppm (CF₃ groups) to estimate impurity levels .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.